1,4,5,6-Tetrahydropyrimidine
Overview
Description
1,4,5,6-Tetrahydropyrimidine is a partially reduced heterocyclic compound with the molecular formula C₄H₈N₂.
Mechanism of Action
Target of Action
1,4,5,6-Tetrahydropyrimidine (THP) is a cyclic amidine that primarily targets carbon dioxide (CO2) . It is known to be a carbon dioxide fixation agent .
Mode of Action
The interaction of THP with its target, CO2, results in the formation of a zwitterionic adduct (THP-CO2) . This reaction is a key part of its mode of action .
Biochemical Pathways
The biochemical pathways affected by THP are primarily related to carbon dioxide fixation . The compound reacts with CO2 to yield a zwitterionic adduct, thereby playing a role in the carbon cycle .
Pharmacokinetics
Its interaction with co2 suggests that it may have a role in biochemical processes involving carbon dioxide .
Result of Action
The primary result of THP’s action is the formation of a zwitterionic adduct with CO2 . This reaction is significant in biochemical processes involving carbon dioxide fixation .
Action Environment
The action of THP is influenced by the presence of carbon dioxide, as it is the primary target of the compound . Environmental factors that influence the concentration of CO2 could therefore affect the action, efficacy, and stability of THP .
Biochemical Analysis
Biochemical Properties
The biochemical role of 1,4,5,6-Tetrahydropyrimidine primarily involves its reaction with carbon dioxide . This reaction yields a zwitterionic adduct, indicating that this compound may interact with enzymes, proteins, and other biomolecules involved in carbon dioxide fixation .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with carbon dioxide to form a zwitterionic adduct . This suggests that it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression related to carbon dioxide fixation .
Preparation Methods
The synthesis of 1,4,5,6-tetrahydropyrimidine can be achieved through several routes:
Condensation Reactions: Diamines can be condensed with carbonyl compounds, imino ethers, amidines, or nitriles.
Selective Reduction: Pyrimidines can be selectively reduced to form this compound.
Ring Expansion Chemistry: Cyclopropanes, aziridines, and azetidines can undergo ring expansion to form this compound.
Miscellaneous Methods: Various multicomponent reactions can also be employed to synthesize this compound.
Chemical Reactions Analysis
1,4,5,6-Tetrahydropyrimidine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form pyrimidine derivatives.
Reduction: Selective reduction of pyrimidines can yield this compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.
Condensation: It can react with carbon dioxide to form a zwitterionic adduct.
Common reagents used in these reactions include carbonyl compounds, imino ethers, amidines, nitriles, and carbon dioxide . Major products formed from these reactions include various pyrimidine derivatives and zwitterionic adducts .
Scientific Research Applications
1,4,5,6-Tetrahydropyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4,5,6-Tetrahydropyrimidine is unique due to its partially reduced structure, which distinguishes it from fully aromatic pyrimidines. Similar compounds include:
Pyrimidine: A fully aromatic compound with similar chemical properties but different reactivity.
Dihydropyrimidine: A partially reduced compound with two hydrogen atoms added to the pyrimidine ring.
Hexahydropyrimidine: A fully saturated compound with six hydrogen atoms added to the pyrimidine ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-5-4-6-3-1/h4H,1-3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXZSFNZVNDOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166945 | |
Record name | 1,4,5,6-Tetrahydropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1606-49-1 | |
Record name | 1,4,5,6-Tetrahydropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1606-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,5,6-Tetrahydropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5,6-Tetrahydropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4,5,6-tetrahydropyrimidine?
A1: The molecular formula of this compound is C4H8N2, and its molecular weight is 84.12 g/mol. []
Q2: What spectroscopic data is available for characterizing 1,4,5,6-tetrahydropyrimidines?
A2: Researchers commonly use techniques like 1H NMR, 13C NMR, IR, and mass spectrometry to characterize 1,4,5,6-tetrahydropyrimidines. [, , ]
Q3: What are some common synthetic routes to 1,4,5,6-tetrahydropyrimidines?
A3: Common synthetic routes include:
- Condensation reactions: These involve reacting diamines with aldehydes, ketones, or related compounds. [, , , ]
- Selective reduction: This involves partially reducing fully aromatic pyrimidines. []
- Ring expansion: This can be achieved using cyclopropanes, aziridines, or azetidines as starting materials. [, ]
Q4: Can 1,4,5,6-tetrahydropyrimidines be converted to other heterocyclic compounds?
A4: Yes, they can undergo diamine exchange reactions to form other heterocycles like dihydroimidazoles, benzimidazoles, and different substituted tetrahydropyrimidines. [, ] Additionally, N-tosyl-1,4,5,6-tetrahydropyrimidines can be converted to pyrimidines through a tandem β-elimination and aromatization reaction. []
Q5: Are there any metal-promoted reactions involving 1,4,5,6-tetrahydropyrimidines?
A5: Yes, metal-promoted nucleophilic additions of diamines to dicyanonitrosomethanide can be used to synthesize novel anionic this compound derivatives. []
Q6: What are some potential applications of 1,4,5,6-tetrahydropyrimidines?
A6: Research suggests potential applications in various fields:
- Anti-inflammatory agents: Certain derivatives show promising anti-inflammatory activity in vitro and in vivo, potentially targeting COX enzymes. []
- M1 muscarinic receptor agonists: Specific derivatives have shown affinity for M1 receptors, potentially offering therapeutic avenues for Alzheimer's disease. [, ]
- Antidepressants: Some phenyl-substituted derivatives exhibit antidepressant effects, inhibiting norepinephrine and dopamine uptake. []
- SO2 and CO2 sorbents: Polymers incorporating this compound units have demonstrated potential for capturing acidic gases. []
Q7: How does ectoine, a naturally occurring this compound derivative, function as a compatible solute?
A8: Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidine carboxylic acid) accumulates in halophilic bacteria under high salt conditions, protecting cellular components like proteins from denaturation. It also exhibits protective effects against nanoparticle-induced lung inflammation. [, ]
Q8: Are there any known instances of this compound derivatives acting as uncouplers of photophosphorylation?
A9: Yes, studies have shown that some 2-arylamino-1,4,5,6-tetrahydropyrimidines can act as uncouplers of photophosphorylation in spinach chloroplasts, inhibiting electron transport at higher concentrations. []
Q9: How is computational chemistry being used to study 1,4,5,6-tetrahydropyrimidines?
A9: Computational methods like molecular docking and DFT calculations are used to:
- Predict binding affinities: Molecular docking helps understand how this compound derivatives interact with target proteins like COX enzymes. []
- Investigate reaction mechanisms: DFT calculations elucidate reaction pathways and help understand isomer formation. [, ]
- Analyze structure-activity relationships (SAR): Computational tools help establish relationships between structural modifications and biological activity, aiding in the design of more potent and selective derivatives. [, , ]
Q10: How do structural modifications of 1,4,5,6-tetrahydropyrimidines influence their activity?
A10: Substituents on the tetrahydropyrimidine ring, especially at positions 1, 2, and 5, significantly impact biological activity:
- Basicity: Electron-donating groups at N-1 and C-2 increase basicity. []
- Hydrolysis rate: Electron-withdrawing groups at N-1 decrease the rate of alkaline hydrolysis. []
- M1 receptor affinity: Alkyl chain length at the 5-position of 1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines affects binding affinity and activity. []
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